4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
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Overview
Description
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides. This reaction forms the benzothiazole ring, which is then further functionalized to obtain the desired compound . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: The compound is used in the development of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Mercaptobenzothiazole
- Benzothiazole-2-sulfonamide
- 4-Methylbenzothiazole
Uniqueness
What sets 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid apart from these similar compounds is its specific functional groups and the resulting unique biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISBPNXTPKWKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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